molecular formula C10H12BrN3O B1375207 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one CAS No. 1480384-98-2

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one

Cat. No. B1375207
CAS RN: 1480384-98-2
M. Wt: 270.13 g/mol
InChI Key: RQCCNSBZDJQYIW-UHFFFAOYSA-N
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Description

“4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” is a chemical compound that belongs to the class of organic compounds known as N-arylamides . These are organic compounds that contain a carboxamide group that is N-linked to an aryl group .


Synthesis Analysis

The synthesis of similar compounds involves various methodologies. For instance, the synthesis of “tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate” was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . The molecular weight of the compound is 243.10 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 243.10 g/mol, a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 242.00548 g/mol, a monoisotopic mass of 242.00548 g/mol, a topological polar surface area of 25.4 Ų, a heavy atom count of 13, and a formal charge of 0 .

Scientific Research Applications

Synthesis and Potential Imaging Applications

  • Synthesis for PET Imaging : A study by Wang et al. (2018) involved the synthesis of a compound related to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one for potential use as a PET imaging agent. This could have applications in visualizing neuroinflammation.

Chemical Synthesis and Modification

  • Synthesis and Reactivity : Mishriky and Moustafa (2013) researched a compound structurally similar to this compound, focusing on its synthesis via nucleophilic substitution reactions. This work, detailed in their study, contributes to the broader understanding of chemical reactivity and synthesis techniques for such compounds (Mishriky & Moustafa, 2013).

Applications in Copper Complexes

  • Catechol Oxidase Models : Merkel et al. (2005) explored the use of similar compounds in creating less symmetrical dicopper(II) complexes, which have implications in mimicking the active site of type 3 copper proteins. This study suggests potential applications in enzymatic and catalytic fields (Merkel et al., 2005).

Exploring Electron-Releasing Properties

  • Electron-Attracting and Releasing Powers : Barlin's 1967 study investigated the electron-releasing power of compounds including this compound, providing insights into their electronic properties and reactivity, which could be crucial for various chemical applications (Barlin, 1967).

Antimicrobial Activities

  • Evaluation of Antimicrobial Activities : Pundeer et al. (2013) conducted a study on compounds related to this compound, assessing their antibacterial and antifungal activities. This research could lead to the development of new antimicrobial agents (Pundeer et al., 2013).

Computational Analysis and Ligand Design

  • Ligand Design for Serotonin Receptors : Łażewska et al. (2019) explored the design of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, considering the role of linkers for ligands of the human serotonin 5-HT6 receptor. Such studies are significant for understanding ligand-receptor interactions and drug design (Łażewska et al., 2019).

Therapeutic Perspectives for Cognitive Impairment

  • Potential in Treating Cognitive Impairment : Research by Latacz et al. (2019) on 1,3,5-triazine-piperazine derivatives, similar to this compound, highlights their potential as 5-HT6 serotonin receptor agents. This could open doors for innovative treatments for cognitive impairments (Latacz et al., 2019).

Biochemical Analysis

Biochemical Properties

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity. The compound binds to the active sites of these enzymes, altering their conformation and affecting their catalytic efficiency. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and impacting downstream cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in maximal biological activity. Beyond this range, the compound’s efficacy may plateau or decrease, and toxic effects may become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as it may preferentially accumulate in specific tissues or organs, influencing its therapeutic or toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular metabolism .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-13-4-5-14(7-10(13)15)9-3-2-8(11)6-12-9/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCCNSBZDJQYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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